2-Chloro-3,4-difluorobenzyl chloride
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Overview
Description
2-Chloro-3,4-difluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-difluorobenzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method includes the reaction of 3,4-difluorotoluene with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chlorine atom at the benzylic position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-difluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzaldehyde derivatives or reduction to yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
2-Chloro-3,4-difluorobenzyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances its electrophilic character, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups at the benzylic position .
Comparison with Similar Compounds
2,4-Difluorobenzyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.
3,4-Difluorobenzyl chloride: Lacks the chlorine atom at the 2-position.
2-Chloro-4-fluorobenzyl chloride: Similar but with only one fluorine atom at the 4-position.
Uniqueness: 2-Chloro-3,4-difluorobenzyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-1-(chloromethyl)-3,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBWWSZKBLXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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